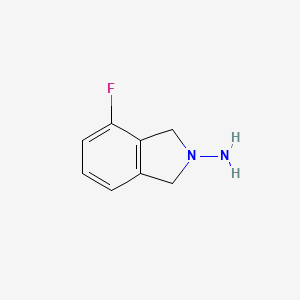

4-Fluoroisoindolin-2-amine

説明

4-Fluoroisoindolin-2-amine is a fluorinated bicyclic amine with a fused benzene and five-membered ring system containing a nitrogen atom. The fluorine substituent at the 4-position of the isoindoline scaffold enhances its electronic and steric properties, making it valuable in medicinal chemistry and material science. Fluorination often improves metabolic stability, bioavailability, and binding affinity in drug candidates .

特性

CAS番号 |

110605-66-8 |

|---|---|

分子式 |

C8H9FN2 |

分子量 |

152.17 g/mol |

IUPAC名 |

4-fluoro-1,3-dihydroisoindol-2-amine |

InChI |

InChI=1S/C8H9FN2/c9-8-3-1-2-6-4-11(10)5-7(6)8/h1-3H,4-5,10H2 |

InChIキー |

SQUHKXNJHBBSCI-UHFFFAOYSA-N |

正規SMILES |

C1C2=C(CN1N)C(=CC=C2)F |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-Fluoroisoindolin-2-amine with structurally related compounds, focusing on substituents, ring systems, and key properties:

Key Comparative Insights

Similar effects are observed in 5-Chloro-4-fluoropyridin-2-amine (Cl: σ = 0.47) and 5-Bromo-4-fluoropyridin-2-amine (Br: σ = 0.44), though heavier halogens increase lipophilicity (ClogP: ~1.5–2.0) compared to fluorine (ClogP: ~0.9) . 2-Fluoro-6-methoxypyridin-4-amine combines electron-withdrawing F and electron-donating OCH₃, creating a polarized scaffold for selective binding in receptor targets .

Steric and Reactivity Differences

- 4-Fluoro-2-iodoaniline features a bulky iodine atom (van der Waals radius: 1.98 Å), which sterically hinders electrophilic substitution but facilitates Ullmann or Suzuki coupling reactions . In contrast, the isoindoline core of This compound offers a rigid, planar structure for π-π stacking in enzyme active sites.

Bicyclic vs. Monocyclic Systems 4-Phenylquinazolin-2-amine (quinazoline core) has two nitrogen atoms in its bicyclic system, enabling dual hydrogen-bonding interactions in kinase inhibitors (e.g., EGFR inhibitors) . The isoindoline scaffold in this compound lacks this feature but may exhibit improved solubility due to reduced aromaticity. 4-Fluoro-2-methyl-1H-indol-5-amine (indole core) shares bicyclic aromaticity but differs in nitrogen placement, which influences its bioactivity as a serotonin receptor modulator .

Applications in Drug Discovery

- Pyridine derivatives like 5-Chloro-4-fluoropyridin-2-amine are intermediates in antiviral drugs (e.g., HIV protease inhibitors), whereas 4-Phenylquinazolin-2-amine is explored in oncology for its kinase-inhibiting properties .

- The isoindoline scaffold’s rigidity makes This compound a candidate for central nervous system (CNS) drugs, where blood-brain barrier penetration is critical.

Physicochemical Properties

| Property | This compound* | 5-Chloro-4-fluoropyridin-2-amine | 4-Fluoro-2-iodoaniline |

|---|---|---|---|

| Molecular Weight (g/mol) | 150.16 | 160.55 | 237.01 |

| LogP (Predicted) | ~1.2 | ~1.8 | ~2.5 |

| Hydrogen Bond Donors | 2 | 2 | 1 |

| Aromatic Rings | 1 | 1 | 1 |

| Topological Polar Surface Area (Ų) | 38.3 | 38.3 | 26.0 |

*Predicted using analogs from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。